Furo[2,3-g][2,1]benzoxazole
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Overview
Description
Benzofuro[4,5-c]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. Benzofuran is known for its wide range of biological activities, while isoxazole is a privileged scaffold in drug discovery due to its presence in many commercially available drugs .
Preparation Methods
The synthesis of Benzofuro[4,5-c]isoxazole typically involves multi-step processes. One common method starts with 5-chlorosalicylaldehyde, which undergoes a series of reactions including etherification, dehydrative cyclization, and transition-metal catalysis . These reactions are often conducted under basic conditions to facilitate the formation of the benzofuran and isoxazole rings . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness .
Chemical Reactions Analysis
Benzofuro[4,5-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions, often using reagents like bromine or nitric acid For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Benzofuro[4,5-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antitubercular activities.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzofuro[4,5-c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli topoisomerase IV, which are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzofuro[4,5-c]isoxazole can be compared with other heterocyclic compounds such as:
Benzofuran: Known for its antimicrobial and anti-inflammatory properties.
Isoxazole: Widely used in drug discovery due to its presence in many therapeutic agents.
Benzofuran-Isoxazole Hybrids: These hybrids combine the properties of both benzofuran and isoxazole, showing enhanced biological activities
Biological Activity
Furo[2,3-g][2,1]benzoxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a fused ring system that includes a furan and benzoxazole moiety. Its molecular formula is C₉H₅N₁O₂, with a molecular weight of 159.14 g/mol. The compound's structure contributes to its reactivity and biological properties, influencing interactions with various biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating similar benzoxazole derivatives reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml for various compounds in the series .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Target Organism | MIC (µg/ml) | Comparison Drug |
---|---|---|---|
This compound | Bacillus subtilis | 15 | Fluconazole |
This compound | Escherichia coli | 30 | Ciprofloxacin |
This compound | Candida albicans | 20 | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been a focus of several studies. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been tested against breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2), demonstrating promising results.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of benzoxazole derivatives:
- MCF-7 Cells : IC50 = 25 µM
- A549 Cells : IC50 = 30 µM
- HepG2 Cells : IC50 = 22 µM
These results indicate that this compound and its derivatives possess significant potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer types .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity—a key enzyme involved in inflammation. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib.
Table 2: COX-2 Inhibition by Benzoxazole Derivatives
Compound Name | IC50 (µmol) | Comparison Drug | IC50 (µmol) |
---|---|---|---|
This compound | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of enzyme activity or alteration of signal transduction pathways critical for cellular function and disease progression.
Properties
CAS No. |
64399-46-8 |
---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-g][2,1]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-12-10-9/h1-5H |
InChI Key |
RUDDGYBNALBYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=NOC=C31 |
Origin of Product |
United States |
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